N-formylnormorphine
Description
N-Formylnormorphine (compound 9) is a structural derivative of morphine (10) where the positively charged tertiary amine nitrogen in the piperidine ring is replaced with a neutral formyl group (Fig. 1, ). This modification eliminates the ability to form a salt bridge with the conserved Asp147 residue in transmembrane helix 3 (TMH3) of the μ-opioid receptor (MOR), a critical interaction for the activity of classical opioids like morphine and fentanyl derivatives .
Key properties of this compound include:
- MOR Binding Affinity: Kiμ = 420 nM, ~290-fold weaker than morphine (Kiμ = 1.45 nM) .
- Receptor Selectivity: Lacks MOR/KOR selectivity (Kiκ/Kiμ = 0.86), unlike morphine (Kiκ/Kiμ = 19) .
The loss of the positive charge reduces binding affinity by ~3.5 kcal/mol (ΔG), highlighting the importance of electrostatic interactions in opioid receptor engagement .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H17NO4/c19-8-18-6-5-17-10-2-4-13(21)16(17)22-15-12(20)3-1-9(14(15)17)7-11(10)18/h1-4,8,10-11,13,16,20-21H,5-7H2/t10-,11+,13-,16-,17-/m0/s1 |
InChI Key |
LVAYTHPNGILWPF-KBQPJGBKSA-N |
Isomeric SMILES |
C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O)C=O |
Canonical SMILES |
C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key pharmacological parameters of N-formylnormorphine and related opioids:
Key Findings
Impact of Positive Charge Removal: this compound and carba-carfentanil analogs (e.g., 8b) demonstrate that eliminating the positively charged nitrogen reduces MOR binding affinity by 2–3 orders of magnitude . Unlike 8b (a MOR partial agonist), this compound is an antagonist, indicating divergent effects on intrinsic efficacy despite similar structural modifications .
Receptor Selectivity: this compound’s lack of MOR/KOR selectivity contrasts sharply with morphine’s 19-fold preference for MOR over KOR. This suggests that the charged nitrogen in morphine enhances MOR specificity . Carfentanil retains high MOR/DOR/KOR selectivity (Kiμ/Kiδ/Kiκ = 1/138/1790), whereas 8b loses DOR selectivity entirely (Kiμ/Kiδ = 1/1) .
Functional Implications: this compound’s antagonism contrasts with neutral compounds like herkinorin (a MOR agonist lacking a positive charge), which adopts a distinct receptor-binding mode . In carba-carfentanil analogs, equatorial vs. axial positioning of substituents (e.g., phenylethyl group in 8b vs. 8a) dictates partial agonism vs. inactivity .
Molecular Mechanisms
- Salt Bridge Disruption: The Asp147 residue in MOR cannot form a salt bridge with this compound, reducing binding stability .
- Alternative Interactions : In 8b , hydrophobic interactions and hydrogen bonding compensate for the missing charge, enabling partial agonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
